molecular formula C30H29FN6O8S2 B2355535 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393814-88-5

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2355535
CAS No.: 393814-88-5
M. Wt: 684.71
InChI Key: NLRDDJUPBFFTMO-UHFFFAOYSA-N
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Description

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as fluorophenyl, nitrophenyl, triazolyl, and thiophene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiophene structure, followed by the introduction of the diethyl and methyl groups. Subsequent steps involve the formation of the triazole ring and the attachment of the fluorophenyl and nitrophenyl groups. The final step includes the formation of the sulfanyl and propanamido linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes or receptors, potentially inhibiting their activity or altering their function. For example, the triazole ring may interact with metal ions, while the fluorophenyl group could engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diethyl 5-(2-{[4-(4-chlorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate
  • 2,4-diethyl 5-(2-{[4-(4-bromophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate

Uniqueness

The uniqueness of 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and binding affinity compared to its chlorophenyl or bromophenyl analogs.

Properties

IUPAC Name

diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O8S2/c1-5-44-28(40)23-16(3)24(29(41)45-6-2)47-27(23)33-25(38)17(4)46-30-35-34-22(36(30)20-13-9-19(31)10-14-20)15-32-26(39)18-7-11-21(12-8-18)37(42)43/h7-14,17H,5-6,15H2,1-4H3,(H,32,39)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRDDJUPBFFTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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